molecular formula C24H23N7O B11677840 1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11677840
M. Wt: 425.5 g/mol
InChI Key: YKNGVAZGCBMSIV-PCLIKHOPSA-N
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Description

“1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol” is a complex organic compound that features multiple functional groups, including a triazine ring, a naphthalen-2-ol moiety, and a hydrazinylidene linkage. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol” would likely involve multiple steps, including:

  • Formation of the triazine ring.
  • Introduction of the phenylamino and pyrrolidin-1-yl substituents.
  • Coupling with the naphthalen-2-ol moiety through a hydrazinylidene linkage.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity, often involving:

  • Catalysts to speed up reactions.
  • Solvents to dissolve reactants and control reaction conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino or pyrrolidin-1-yl groups.

    Reduction: Reduction reactions could target the hydrazinylidene linkage.

    Substitution: Substitution reactions might occur at the triazine ring or the naphthalen-2-ol moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Drug Development: Investigation of its potential as a pharmaceutical agent.

    Biochemical Probes: Use as a probe to study biological processes.

Medicine

    Diagnostics: Use in diagnostic assays.

Industry

    Dyes and Pigments: Possible use in the production of dyes.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Binding to molecular targets: Such as enzymes or receptors.

    Modulation of pathways: Affecting biochemical pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine derivatives: Compounds with similar triazine rings.

    Naphthalen-2-ol derivatives: Compounds with similar naphthalen-2-ol moieties.

Uniqueness

The unique combination of functional groups in “1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol” may confer distinct properties and activities not found in other compounds.

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

1-[(E)-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C24H23N7O/c32-21-13-12-17-8-4-5-11-19(17)20(21)16-25-30-23-27-22(26-18-9-2-1-3-10-18)28-24(29-23)31-14-6-7-15-31/h1-5,8-13,16,32H,6-7,14-15H2,(H2,26,27,28,29,30)/b25-16+

InChI Key

YKNGVAZGCBMSIV-PCLIKHOPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5

Origin of Product

United States

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